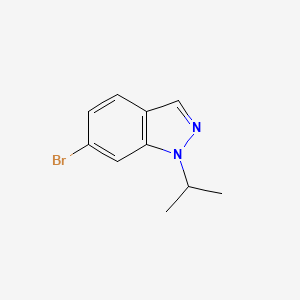

6-bromo-1-isopropyl-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDRYWNOTNBYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=CC(=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-44-3 | |

| Record name | 6-Bromo-1-isopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1-isopropyl-1H-indazole

Introduction

6-bromo-1-isopropyl-1H-indazole is a substituted indazole that serves as a crucial building block in the landscape of medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibitors. The strategic placement of a bromine atom and an isopropyl group on the indazole ring system provides medicinal chemists with versatile handles for molecular elaboration and optimization of drug-like properties.

A thorough understanding of the physicochemical properties of 6-bromo-1-isopropyl-1H-indazole is paramount for its effective utilization in synthetic chemistry and for the rational design of novel therapeutic agents. These properties, including solubility, stability, lipophilicity, and ionization state, directly influence its reactivity, formulation, and pharmacokinetic profile. This technical guide provides a comprehensive framework for the systematic evaluation of these critical parameters, offering both compiled data from available sources and detailed, field-proven experimental protocols for their determination. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of indazole-based compounds.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of 6-bromo-1-isopropyl-1H-indazole is presented below. It is important to note that while some data is available from chemical suppliers, other values are based on closely related analogs or computational predictions due to the limited availability of direct experimental data in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | Supplier Data |

| Molecular Weight | 239.11 g/mol | Supplier Data[1] |

| CAS Number | 1214900-44-3 | Supplier Data[1] |

| Appearance | Solid | General knowledge |

| Purity | 95% | Supplier Data[1] |

| Calculated LogP (XLogP3) | ~2.5 (for the related carboxylic acid derivative) | PubChem[2] |

| General Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[3] | Literature for related compounds[3] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 6-bromo-1-isopropyl-1H-indazole. The rationale behind experimental choices is explained to provide a deeper understanding of the principles involved.

Determination of Melting Point (MP)

The melting point is a critical indicator of a compound's purity and provides a preliminary assessment of its thermal stability.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of 6-bromo-1-isopropyl-1H-indazole.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the expected melting range.

-

Once the sample begins to soften, reduce the heating rate to 1-2 °C/min to ensure accurate determination.

-

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate and sharp melting range. A broad melting range can be indicative of impurities.

Solubility Profiling

Solubility is a critical parameter that influences a compound's suitability for various biological assays and its potential for formulation. Both thermodynamic and kinetic solubility are important to assess.

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium concentration of a compound in a saturated solution and is considered the gold standard.[3]

-

Preparation: Add an excess amount of solid 6-bromo-1-isopropyl-1H-indazole to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24-72 hours to ensure equilibrium is reached.[3]

-

Sampling and Separation: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-bromo-1-isopropyl-1H-indazole in 100% DMSO.[3]

-

Dilution: Add the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%).[3]

-

Incubation: Incubate the solution at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).[3]

-

Analysis: After incubation, determine the concentration of the compound remaining in solution, typically by HPLC-UV or LC-MS/MS.[3]

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic and kinetic solubility determination.

Lipophilicity (LogP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Methodology: Shake-Flask Method (n-octanol/water)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

Partitioning: Dissolve a known amount of 6-bromo-1-isopropyl-1H-indazole in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Indazole is an amphoteric molecule, capable of being protonated or deprotonated.[5]

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a solution of 6-bromo-1-isopropyl-1H-indazole in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or isopropanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For amphoteric compounds, two pKa values may be determined.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-bromo-1-isopropyl-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

Isopropyl Group: A doublet for the two methyl groups (around 1.5 ppm) and a septet for the methine proton (around 4.5-5.0 ppm).

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by their positions on the indazole ring.

-

Indazole C3-H: A singlet in the downfield region (around 8.0 ppm).

-

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled spectrum.

-

Expected Signals:

-

Isopropyl Group: Two signals in the aliphatic region (methyl carbons around 20-25 ppm and the methine carbon around 50-55 ppm).

-

Aromatic and Heterocyclic Carbons: Multiple signals in the range of 100-150 ppm. The carbon attached to the bromine will be in this region.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Molecular Ion: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (239.11 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1450-1650 cm⁻¹

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of 6-bromo-1-isopropyl-1H-indazole.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.[3]

Methodology

-

Stock Solution: Prepare a stock solution of 6-bromo-1-isopropyl-1H-indazole at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[3]

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3]

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[3]

-

Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at 80°C.[3]

-

Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling: At specified time points, withdraw an aliquot. For acid and base hydrolysis, neutralize the sample before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradation products. Calculate the percentage of the remaining parent compound.

Sources

- 1. 1214900-44-3 Cas No. | 6-Bromo-1-isopropyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 2. 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | C11H11BrN2O2 | CID 67465443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-bromo-1-isopropyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of 6-bromo-1-isopropyl-1H-indazole

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] Its bioisosteric relationship with purines allows for effective competition at the ATP-binding sites of kinases, a critical family of enzymes in cellular signaling.[2] Within this family of compounds, 6-bromo-1-isopropyl-1H-indazole has emerged as a pivotal building block, particularly in the development of targeted cancer therapeutics. The strategic placement of the bromine atom at the 6-position and the isopropyl group at the 1-position offers a unique combination of reactivity and steric influence, enabling chemists to forge complex molecular architectures with high precision.

This technical guide provides an in-depth exploration of 6-bromo-1-isopropyl-1H-indazole, from its fundamental chemical properties and a robust synthesis protocol to its applications as a key intermediate in the synthesis of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Properties and Identification

A foundational understanding of a molecule begins with its unambiguous identification and key physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | 6-bromo-1-isopropyl-1H-indazole | [3] |

| CAS Number | 1214900-44-3 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [5] |

| Molecular Weight | 239.11 g/mol | [5] |

| Structure |  | N/A |

Note: The structure is a 2D representation. The indazole core is a bicyclic aromatic system with the isopropyl group attached to one of the nitrogen atoms.

Synthesis of 6-bromo-1-isopropyl-1H-indazole: A Step-by-Step Protocol

The synthesis of 6-bromo-1-isopropyl-1H-indazole is most effectively achieved through the N-alkylation of its precursor, 6-bromo-1H-indazole. The regioselectivity of the alkylation is a critical consideration, as substitution can occur at either the N1 or N2 position of the indazole ring. The protocol detailed below is designed to favor the formation of the desired N1 isomer, based on established methodologies for selective N1-alkylation of indazoles.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104130191A - Indazole compound and preparation method thereof - Google Patents [patents.google.com]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid | C11H11BrN2O2 | CID 67465443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1H-indazole, N1-BOC protected | C12H13BrN2O2 | CID 37819135 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-bromo-1-isopropyl-1H-indazole

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 6-bromo-1-isopropyl-1H-indazole, a key intermediate in the development of various pharmaceutical agents. The indazole scaffold is a privileged structure in medicinal chemistry, and the targeted N-1 alkylation of substituted indazoles is a critical, yet often challenging, synthetic step. This document elucidates the strategic considerations for achieving high regioselectivity in the N-isopropylation of 6-bromo-1H-indazole, focusing on a robust and scalable protocol. The guide details the reaction mechanism, provides a step-by-step experimental procedure, and discusses the characterization of the final product. Safety protocols and troubleshooting strategies are also addressed to ensure a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including but not limited to, kinase inhibition for cancer therapy and anti-inflammatory applications. The strategic placement of substituents on the indazole core is paramount for modulating pharmacological activity. The N-1 alkylated indazoles, in particular, are a prevalent motif in numerous drug candidates.

The synthesis of N-alkylated indazoles, however, is complicated by the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of a mixture of regioisomers.[1] The separation of these isomers can be a significant challenge, impacting the overall efficiency and cost-effectiveness of a synthetic route. Therefore, the development of highly regioselective N-alkylation methods is of paramount importance. This guide focuses on a proven strategy for the selective synthesis of the N-1 isomer of 6-bromo-1-isopropyl-1H-indazole.

Strategic Approach to Regioselective N-1 Isopropylation

The regiochemical outcome of the N-alkylation of indazoles is governed by a delicate interplay of steric and electronic factors, as well as the choice of reaction conditions. The selection of the base and solvent system is particularly critical in directing the alkylation to the desired nitrogen atom.

The Role of the Base and Solvent

It has been well-established that the combination of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation of indazoles.[1] The rationale behind this selectivity lies in the formation of the indazolide anion. The sodium cation, generated from NaH, is believed to coordinate with the N-2 nitrogen, sterically hindering the approach of the alkylating agent to this position. Consequently, the alkylation preferentially occurs at the more accessible N-1 position.

In contrast, the use of weaker bases like potassium carbonate in polar aprotic solvents such as N,N-dimethylformamide (DMF) often leads to a mixture of N-1 and N-2 isomers. This is attributed to a greater degree of "free" indazolide anion in solution, allowing for alkylation at both nitrogen centers.

Choice of Alkylating Agent

For the introduction of an isopropyl group, 2-bromopropane is a readily available and suitable alkylating agent. Isopropyl iodide could also be used, potentially offering higher reactivity, but 2-bromopropane is often preferred due to its lower cost and greater stability.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 6-bromo-1-isopropyl-1H-indazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Bromo-1H-indazole | ≥98% | Commercially Available |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |

| 2-Bromopropane | ≥99% | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | |

| Brine (Saturated Aqueous NaCl) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas (Nitrogen or Argon) supply

-

Ice-water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Silica gel for column chromatography

Reaction Workflow

Caption: Synthetic workflow for 6-bromo-1-isopropyl-1H-indazole.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (nitrogen or argon).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. A typical concentration is in the range of 0.1 to 0.5 M.

-

Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood and under an inert atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes.

-

Alkylation: While maintaining the temperature at 0 °C, 2-bromopropane (1.5 eq) is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is then stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-1-isopropyl-1H-indazole.

Characterization of 6-bromo-1-isopropyl-1H-indazole

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported |

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for confirming the presence of the isopropyl group and its attachment to the N-1 position.

-

Isopropyl Group: A characteristic septet for the methine proton (CH) is expected around δ 4.6-4.8 ppm, with a coupling constant (J) of approximately 7 Hz. The six methyl protons (CH₃) should appear as a doublet around δ 1.5-1.6 ppm, also with a J value of approximately 7 Hz.

-

Indazole Ring Protons: The aromatic protons on the indazole ring will appear in the region of δ 7.0-8.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the bromo and isopropyl substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will further confirm the structure.

-

Isopropyl Group: The methine carbon is expected to resonate around δ 50-55 ppm, while the methyl carbons should appear around δ 22-24 ppm.

-

Indazole Ring Carbons: The carbons of the indazole ring will appear in the aromatic region (δ 110-145 ppm). The carbon bearing the bromine atom (C-6) will have a characteristic chemical shift influenced by the halogen.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the product.

-

Expected [M+H]⁺: For C₁₀H₁₁BrN₂, the expected [M+H]⁺ peak would be at m/z 240.0184 (for ⁷⁹Br) and 242.0163 (for ⁸¹Br), showing the characteristic isotopic pattern for a bromine-containing compound.

Safety Considerations

-

Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas. It is also corrosive. Always handle in a fume hood under an inert atmosphere, away from water and other protic solvents. Wear appropriate personal protective equipment, including flame-retardant lab coat, safety goggles, and gloves.

-

2-Bromopropane: A flammable liquid and a potential carcinogen. It is also an irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Anhydrous Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use from a freshly opened container or test for peroxides before use.

Conclusion

The synthesis of 6-bromo-1-isopropyl-1H-indazole can be achieved with high regioselectivity for the desired N-1 isomer by employing a carefully controlled N-alkylation protocol. The use of sodium hydride in anhydrous tetrahydrofuran is a key factor in directing the isopropylation to the N-1 position. This guide provides a comprehensive and practical framework for the successful synthesis and characterization of this important pharmaceutical intermediate. Adherence to the detailed experimental procedure and safety precautions is crucial for obtaining the desired product in good yield and purity.

References

- Amour, A., et al. (2016). Evolution of a Novel, Orally Bioavailable Series of PI3Kδ Inhibitors from an Inhaled Lead for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry, 59(15), 7239-7251.

-

PubChem Compound Summary for CID 67465443, 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

PubChem Compound Summary for CID 37819135, 6-Bromo-1H-indazole, N1-BOC protected. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (2007). Retrieved from [Link]

- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem. (2025).

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 17(1), 287-296.

- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Retrieved from a relevant chemical supplier website.

- 1391123-54-8|6-Bromo-3-isopropyl-1H-indazole|BLD Pharm. (n.d.).

-

Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. (2021). Retrieved from [Link]

-

13C NMR of indazoles. ResearchGate. (2016). Retrieved from [Link]

- 6-Bromo-3-isopropyl-1H-indazole CAS 1391123-54-8. BenchChem. (n.d.).

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (2026). Retrieved from [Link]

-

PubChem Compound Summary for CID 22558675, 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link]

-

Regioselective N-alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 936–947. Retrieved from [Link]

-

(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. (n.d.). Retrieved from [Link]

-

BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. (n.d.). Retrieved from [Link]

- Characterization of 6-Bromo-1-hexanol by 13C NMR Spectroscopy: A Comparative Guide. BenchChem. (2025).

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 936–947. Retrieved from [Link]

Sources

Spectroscopic Data of 6-bromo-1-isopropyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-isopropyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any novel compound synthesized for pharmaceutical research, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-bromo-1-isopropyl-1H-indazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is designed to serve as a practical resource for researchers, offering not only the anticipated spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of 6-bromo-1-isopropyl-1H-indazole features a bicyclic indazole core, a bromine substituent on the benzene ring, and an isopropyl group attached to one of the nitrogen atoms. The regiochemistry of the isopropyl group (at the N1 position) is a critical aspect that can be confirmed through spectroscopic methods, particularly NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-bromo-1-isopropyl-1H-indazole, both ¹H and ¹³C NMR are essential for complete characterization.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.0 | s | - | 1H |

| H-7 | ~7.8 | d | ~1.0 | 1H |

| H-5 | ~7.4 | dd | ~8.5, 1.5 | 1H |

| H-4 | ~7.6 | d | ~8.5 | 1H |

| CH (isopropyl) | ~4.8 | sept | ~6.7 | 1H |

| CH₃ (isopropyl) | ~1.5 | d | ~6.7 | 6H |

Expert Interpretation of ¹H NMR Data

The prediction of the chemical shifts is based on the analysis of related indazole structures. The proton at the C-3 position is expected to be a singlet and appear at a downfield chemical shift due to its position on the electron-deficient pyrazole ring. The aromatic protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons, with a typical coupling constant of around 6.7 Hz. The downfield shift of the methine proton is due to its proximity to the nitrogen atom of the indazole ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~123 |

| C-4 | ~122 |

| C-5 | ~125 |

| C-6 | ~115 |

| C-7 | ~112 |

| C-7a | ~141 |

| CH (isopropyl) | ~50 |

| CH₃ (isopropyl) | ~22 |

Expert Interpretation of ¹³C NMR Data

The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the bromine substituent. The carbon bearing the bromine (C-6) is expected to be shielded compared to the other aromatic carbons. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The regiochemistry of the N-alkylation can be definitively established using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation between the isopropyl methine proton and the C-7a and C-3a carbons of the indazole ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2940 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~1620-1600 | Medium | C=C aromatic ring stretch |

| ~1500-1450 | Strong | C=N ring stretch |

| ~1380-1370 | Medium | C-H bend (isopropyl, characteristic doublet) |

| ~880-800 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-600 | Strong | C-Br stretch |

Expert Interpretation of IR Data

The IR spectrum of 6-bromo-1-isopropyl-1H-indazole is expected to be characterized by the stretching and bending vibrations of the aromatic and aliphatic C-H bonds, as well as the characteristic absorptions of the indazole ring system. The presence of the C-Br bond will be indicated by a strong absorption in the fingerprint region. The characteristic doublet for the isopropyl group's C-H bending vibration is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 238/240 | High | [M]⁺ (Molecular ion) |

| 223/225 | Moderate | [M - CH₃]⁺ |

| 196/198 | Moderate | [M - C₃H₆]⁺ |

| 144 | High | [C₇H₄N₂Br]⁺ |

| 117 | Moderate | [C₇H₅N₂]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Expert Interpretation of Mass Spectrum Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units.[2] The fragmentation pattern will likely involve the loss of a methyl group from the isopropyl substituent, followed by further fragmentation of the indazole ring. The base peak may correspond to the indazole cation after the loss of the isopropyl group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data quality and reproducibility.

NMR Data Acquisition Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of 6-bromo-1-isopropyl-1H-indazole into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard ¹H spectrum using a 30° or 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

-

IR Data Acquisition Protocol (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of 6-bromo-1-isopropyl-1H-indazole in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[3]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the major absorption peaks with their wavenumbers.

-

Mass Spectrometry Data Acquisition Protocol (Electron Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of 6-bromo-1-isopropyl-1H-indazole in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of about 10 µg/mL.[4]

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 50-300).

-

-

Data Acquisition:

-

Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good quality spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and any characteristic isotopic patterns.

-

Analyze the fragmentation pattern to identify key fragment ions.

-

Compare the obtained spectrum with a library of mass spectra if available.

-

Visualizations

Logical Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-bromo-1-isopropyl-1H-indazole.

Relationship between Spectroscopic Data and Molecular Structure

Caption: The relationship between the molecular structure and the information obtained from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of 6-bromo-1-isopropyl-1H-indazole, through the combined application of NMR, IR, and Mass Spectrometry, is essential for its unambiguous structural confirmation. This technical guide provides a detailed framework for understanding the expected spectral data, the rationale behind their interpretation, and the standardized protocols for their acquisition. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently characterize this and other novel chemical entities, a critical step in the drug discovery and development process.

References

-

Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Govindasamy, C., & Balasubramanian, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-116. Retrieved from [Link]

-

Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

-

RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Studylib. (n.d.). NMR Acquisition Procedure. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-bromo-1-isopropyl-1H-indazole

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-bromo-1-isopropyl-1H-indazole, a key intermediate in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document, intended for researchers, scientists, and drug development professionals, outlines authoritative, field-proven methodologies for its thorough evaluation. By synthesizing established principles for analogous indazole derivatives with regulatory expectations, this guide presents detailed protocols for determining aqueous and organic solubility, as well as a robust strategy for assessing chemical stability through forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to ensure a deep, mechanistic understanding. All quantitative data is presented in structured tables, and key workflows are visualized to enhance clarity and practical application in a research and development setting.

Introduction: The Significance of 6-bromo-1-isopropyl-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted indazoles are integral to the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The subject of this guide, 6-bromo-1-isopropyl-1H-indazole, serves as a critical building block in the synthesis of these next-generation therapeutics. The bromine atom at the 6-position provides a versatile handle for further chemical modification through cross-coupling reactions, while the isopropyl group at the 1-position can influence binding affinity and metabolic stability.

A thorough understanding of the physicochemical properties of 6-bromo-1-isopropyl-1H-indazole, particularly its solubility and stability, is paramount. These parameters profoundly impact its handling, formulation, and ultimately, the developability of any subsequent active pharmaceutical ingredient (API).[1] Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[3][4] This guide provides the necessary protocols to de-risk development programs by enabling a comprehensive early-stage characterization of this important intermediate.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 6-bromo-1-isopropyl-1H-indazole is essential for designing meaningful solubility and stability studies. While experimental data is sparse, a combination of data from suppliers and computational predictions for structurally related compounds provides a useful starting point.

| Property | Predicted/Reported Value | Source/Comment |

| Molecular Formula | C₁₀H₁₁BrN₂ | - |

| Molecular Weight | 239.11 g/mol | - |

| Appearance | Likely a white to off-white or pale yellow solid | Based on related indazole compounds.[1] |

| CAS Number | 1214900-44-3 | [5] |

| Calculated LogP | ~3.0 - 3.5 | Indicates moderate lipophilicity and likely low aqueous solubility. |

Solubility Characterization

Solubility is a critical determinant of a drug candidate's behavior, from its performance in biological assays to its ultimate bioavailability.[3][6] It is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility limit.[1]

-

Kinetic Solubility is the concentration at which a compound, upon being rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous medium. This is a non-equilibrium measurement but is often used in high-throughput screening to identify potential solubility liabilities early on.[1][6]

Rationale for Experimental Design

The choice of solvents and buffer systems is critical for obtaining relevant data. For drug development, aqueous solubility across the physiological pH range of 1.2 to 6.8 is of primary importance, as it simulates the conditions in the gastrointestinal tract.[7][8] Organic solvents are also important for assessing solubility for chemical synthesis, purification, and formulation with non-aqueous vehicles.[9] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its robustness and reproducibility.[7]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of 6-bromo-1-isopropyl-1H-indazole.

Step 1: Preparation of Media

-

Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8.[7]

-

Select a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate).

Step 2: Sample Preparation

-

Add an excess amount of solid 6-bromo-1-isopropyl-1H-indazole to vials containing a known volume of each selected solvent or buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

Step 3: Equilibration

-

Seal the vials securely and place them in a temperature-controlled shaker set to 37 ± 1 °C for aqueous buffers and ambient temperature for organic solvents.[7][8]

-

Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

Step 4: Sample Processing

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

Step 5: Quantification

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] A standard calibration curve must be prepared to ensure accurate quantification.

Data Presentation: Expected Solubility Profile

The results of the thermodynamic solubility study should be compiled into a clear and concise table.

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] |

| Methanol | N/A | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

| Acetonitrile | N/A | 25 | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] |

| Ethyl Acetate | N/A | 25 | [Experimental Value] |

Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a molecule is a non-negotiable aspect of drug development.[4] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[10][11][12] The primary goals of these studies are:

-

To establish the degradation pathways of the molecule.[4]

-

To demonstrate the specificity of the analytical methods used, ensuring they are "stability-indicating."[4][10]

-

To inform the development of stable formulations and recommend appropriate storage conditions.[11][14]

Scientific Rationale for Stress Conditions

The stress conditions outlined in ICH guideline Q1A(R2) are designed to mimic the potential environmental and physiological challenges a drug substance might encounter.[10][13][15]

-

Acid/Base Hydrolysis: Simulates the pH extremes of the gastrointestinal tract and assesses susceptibility to hydrolysis.

-

Oxidation: Investigates the molecule's sensitivity to oxidative stress, which can be encountered in vivo or during manufacturing.

-

Thermal Stress: Evaluates the impact of elevated temperatures on the solid state and in solution, which is critical for determining appropriate manufacturing and storage conditions.

-

Photostability: Assesses degradation caused by exposure to light, as mandated by ICH Q1B.[15]

The goal is to achieve a target degradation of 5-20% of the parent compound.[10] This level of degradation is sufficient to generate and identify major degradation products without completely destroying the molecule, which would obscure the primary degradation pathways.[16]

Experimental Workflow: Forced Degradation Study

The following diagram, generated using DOT language, illustrates a typical workflow for a forced degradation study.

Caption: Workflow for the forced degradation study of 6-bromo-1-isopropyl-1H-indazole.

Detailed Protocol: Forced Degradation Study

Step 1: Stock Solution Preparation

-

Prepare a stock solution of 6-bromo-1-isopropyl-1H-indazole at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile:water (50:50 v/v).

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1][17]

-

Thermal Degradation (Solution): Incubate the stock solution at 80°C.

-

Photolytic Degradation: Expose the stock solution in a validated photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]

-

Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

Step 3: Sampling and Quenching

-

Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24, 48 hours). The frequency should be adjusted based on the observed rate of degradation.

-

For the acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

Step 4: Analysis

-

Analyze all samples (stressed, control, and time-zero) using a stability-indicating HPLC method with both UV and mass spectrometric (MS) detection. The method must be capable of separating the parent compound from all significant degradation products.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

The mass spectrometer will provide crucial information on the molecular weights of the degradants, aiding in their structural elucidation.

Data Presentation: Stability Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | Reagent/Temp | Duration (h) | Parent Compound Remaining (%) | Major Degradants (% Area) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Value] | [DP1: %, DP2: %] | [e.g., Color change] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | [Value] | [DP3: %] | [e.g., Precipitation] |

| Oxidation | 3% H₂O₂, RT | 24 | [Value] | [DP4: %] | [e.g., No change] |

| Thermal | 80°C | 24 | [Value] | [Value] | [e.g., No change] |

| Photolytic | ICH Q1B | - | [Value] | [Value] | [e.g., No change] |

Conclusion and Recommendations

This technical guide provides a robust and scientifically grounded framework for the comprehensive characterization of the solubility and stability of 6-bromo-1-isopropyl-1H-indazole. While direct public data for this specific molecule is limited, the outlined protocols, based on established methodologies for related indazoles and ICH guidelines, offer a clear path forward for its evaluation.[1]

The successful execution of these studies will yield critical data to guide formulation development, establish appropriate storage and handling procedures, and ensure the development of a robust and validated analytical control strategy. A thorough understanding of these fundamental physicochemical properties is an indispensable component of a successful drug development program, mitigating risks and enabling the advancement of new, safe, and effective medicines.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.

- ICH. (n.d.). Q1A(R2) Guideline.

- World Health Organization. (n.d.). Annex 10 - ICH.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- MySkinRecipes. (n.d.). 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. PubChem.

- ChemWhat. (n.d.). 6-BROMO-1-ISOPROPYL-1H-INDAZOLE-4-CARBOXYLIC ACID CAS#: 1346702-54-2.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. PubChem.

- Savaniya, N. P., et al. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.

- Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online.

- World Health Organization. (n.d.). Annex 4.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Al-Ghabeish, M., et al. (2013). Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). International Journal of Pharmaceutics, 453(1), 3-11.

- University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API.

- MedCrave online. (2016). Forced degradation studies.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- Apollo Scientific. (n.d.). 6-Bromo-1-isopropyl-1H-indazole.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update.

- YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry.

- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure.hud.ac.uk [pure.hud.ac.uk]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1214900-44-3 Cas No. | 6-Bromo-1-isopropyl-1H-indazole | Apollo [store.apolloscientific.co.uk]

- 6. Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. medcraveonline.com [medcraveonline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. database.ich.org [database.ich.org]

- 17. pharmtech.com [pharmtech.com]

The Strategic Utility of 6-bromo-1-isopropyl-1H-indazole in Modern Organic Synthesis: A Technical Guide

Introduction: The Privileged Indazole Scaffold and the Rise of a Key Building Block

The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural resemblance to purine enables it to function as a bioisostere, effectively interacting with various enzymatic targets.[3] Within this esteemed class of heterocycles, 6-bromo-1-isopropyl-1H-indazole has emerged as a particularly valuable and versatile building block for drug discovery and development professionals.

The strategic placement of the bromine atom at the 6-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity.[4] The N1-isopropyl group serves a dual purpose: it enhances solubility and modulates the electronic properties of the indazole ring, while also precluding N-H reactivity, thereby directing subsequent functionalization to other positions. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of 6-bromo-1-isopropyl-1H-indazole, with a focus on its role in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of 6-bromo-1-isopropyl-1H-indazole

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁BrN₂ | Calculated |

| Molecular Weight | 239.11 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Melting Point | Not widely reported | - |

| LogP (Calculated) | ~3.5 | ChemDraw Prediction |

| CAS Number | 1214900-44-3 | [5] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for 6-bromo-1-isopropyl-1H-indazole (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.00 | s | - | H-3 | |

| ~7.65 | d | ~1.0 | H-7 | |

| ~7.50 | d | ~8.5 | H-5 | |

| ~7.30 | dd | ~8.5, 1.5 | H-4 | |

| ~4.80 | septet | ~6.7 | CH (isopropyl) | |

| ~1.60 | d | ~6.7 | CH₃ (isopropyl) | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| ~135.0 | C-7a | |||

| ~133.0 | C-3 | |||

| ~124.0 | C-5 | |||

| ~123.0 | C-3a | |||

| ~122.5 | C-7 | |||

| ~116.0 | C-6 | |||

| ~112.0 | C-4 | |||

| ~49.0 | CH (isopropyl) | |||

| ~22.5 | CH₃ (isopropyl) |

Mass Spectrometry (Predicted Fragmentation)

In electron ionization mass spectrometry (EI-MS), 6-bromo-1-isopropyl-1H-indazole is expected to exhibit a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.[9][10] Key fragmentation pathways would likely involve the loss of the isopropyl group (M-43) and subsequent fragmentation of the indazole ring.

Synthesis of 6-bromo-1-isopropyl-1H-indazole

The synthesis of 6-bromo-1-isopropyl-1H-indazole is typically achieved in a two-step sequence starting from the commercially available 6-bromo-1H-indazole. This involves the N-alkylation of the indazole ring. For regioselective alkylation at the N1 position, the use of a strong base in an aprotic solvent is generally favored.[3][11]

Figure 1: Synthetic workflow for 6-bromo-1-isopropyl-1H-indazole.

Experimental Protocol: Synthesis of 6-bromo-1-isopropyl-1H-indazole

Materials:

-

6-bromo-1H-indazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Isopropyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), carefully add sodium hydride (1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add isopropyl bromide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford 6-bromo-1-isopropyl-1H-indazole as the major product.[12]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The bromine atom at the C6 position of 6-bromo-1-isopropyl-1H-indazole serves as a versatile linchpin for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed transformations in this context.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction enables the formation of C-C bonds by coupling the aryl bromide with a variety of organoboron reagents, such as boronic acids and their esters.[6][13] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Figure 2: General scheme for the Suzuki-Miyaura coupling of 6-bromo-1-isopropyl-1H-indazole.

Materials:

-

6-bromo-1-isopropyl-1H-indazole

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 6-bromo-1-isopropyl-1H-indazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed DME/water solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 6-aryl-1-isopropyl-1H-indazole product.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position of the indazole core.[14][15][16] This reaction is of paramount importance in drug discovery for the synthesis of compound libraries to explore structure-activity relationships (SAR).

Figure 3: General scheme for the Buchwald-Hartwig amination of 6-bromo-1-isopropyl-1H-indazole.

Materials:

-

6-bromo-1-isopropyl-1H-indazole

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (1.5 equiv)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and cesium carbonate (1.5 equiv).

-

Add 6-bromo-1-isopropyl-1H-indazole (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed 1,4-dioxane.

-

Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 6-amino-1-isopropyl-1H-indazole derivative.[17][18]

Case Study: Application in the Synthesis of PLK4 Inhibitors

The utility of 6-bromo-1-isopropyl-1H-indazole is exemplified in the synthesis of potent and selective kinase inhibitors. Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its overexpression is implicated in several cancers.[2][19] Consequently, PLK4 has emerged as a promising target for cancer therapy.

The indazole scaffold is a key feature in several PLK4 inhibitors, including the clinical candidate CFI-400945.[1][20] The synthesis of analogues of such inhibitors often utilizes a 6-bromo-1-substituted-1H-indazole as a key intermediate. For instance, a Suzuki coupling reaction can be employed to introduce a styryl or a related moiety at the 6-position, which is a common structural motif in this class of inhibitors.

Figure 4: Synthetic strategy towards PLK4 inhibitor analogues.

The ability to readily functionalize the 6-position of the indazole core allows for the systematic exploration of the chemical space around this pharmacophore, leading to the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

6-bromo-1-isopropyl-1H-indazole is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of complex molecular architectures. The strategic placement of the bromine atom and the isopropyl group offers a unique combination of reactivity and control, making it an indispensable tool for medicinal chemists and drug development professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the advancement of drug discovery.

References

-

Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid. Retrieved from [Link]

-

Marques, M. M. B., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17537-17553. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubMed Central. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

-

Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

PubMed Central. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds[1]. Retrieved from [Link]

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

-

Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

PubMed. (2006). 1H and 13C NMR Data for C-6 Substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CFI-400945 | TargetMol [targetmol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. d-nb.info [d-nb.info]

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthetic Methods for Indazole Compounds